1-[2-(oxan-4-yloxy)pyridine-4-carbonyl]-1,2,3,4-tetrahydroquinoline
Description
1-[2-(Oxan-4-yloxy)pyridine-4-carbonyl]-1,2,3,4-tetrahydroquinoline is a structurally complex heterocyclic compound featuring a tetrahydroquinoline core fused to a pyridine-4-carbonyl moiety substituted with an oxan-4-yloxy (tetrahydropyranyloxy) group at the 2-position. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry due to its pharmacological versatility, including anti-cancer, anti-inflammatory, and anti-infective activities . The pyridine-4-carbonyl group introduces a planar aromatic system capable of π-π stacking interactions, while the oxan-4-yloxy substituent enhances solubility and bioavailability through its oxygen-rich tetrahydropyran ring. This compound is synthesized via coupling reactions involving tetrahydroquinoline intermediates and functionalized pyridine derivatives, as inferred from analogous syntheses in the literature .
Properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[2-(oxan-4-yloxy)pyridin-4-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-20(22-11-3-5-15-4-1-2-6-18(15)22)16-7-10-21-19(14-16)25-17-8-12-24-13-9-17/h1-2,4,6-7,10,14,17H,3,5,8-9,11-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPNOSGJHXPOQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=NC=C3)OC4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(oxan-4-yloxy)pyridine-4-carbonyl]-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. The starting materials might include quinoline derivatives and pyridine derivatives, which undergo a series of reactions such as condensation, cyclization, and functional group transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be designed to maximize efficiency, minimize waste, and ensure consistent quality. Key considerations would include the availability and cost of raw materials, reaction scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-[2-(oxan-4-yloxy)pyridine-4-carbonyl]-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce new functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH would be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, 1-[2-(oxan-4-yloxy)pyridine-4-carbonyl]-1,2,3,4-tetrahydroquinoline can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with biological targets, such as enzymes or receptors, and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Researchers might evaluate its efficacy and safety as a drug candidate for treating various diseases.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure might impart desirable characteristics, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-[2-(oxan-4-yloxy)pyridine-4-carbonyl]-1,2,3,4-tetrahydroquinoline would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison evaluates structural analogs of 1-[2-(oxan-4-yloxy)pyridine-4-carbonyl]-1,2,3,4-tetrahydroquinoline, focusing on substituents, synthesis methods, pharmacological activities, and physicochemical properties.
Table 1: Structural and Functional Comparison of Tetrahydroquinoline Derivatives
Structural Differences and Implications
- Core Structure: The target compound’s tetrahydroquinoline core contrasts with tetrahydroisoquinoline derivatives (e.g., 2-(piperidine-4-carbonyl)-THIQ), which exhibit a fused benzene ring adjacent to the nitrogen. This difference influences binding to biological targets; tetrahydroisoquinolines often target opioid receptors, whereas tetrahydroquinolines are explored for kinase inhibition .
- Substituent Effects: The oxan-4-yloxy-pyridine group in the target compound improves aqueous solubility compared to lipophilic substituents like 1-methylpiperidin-4-yl (compound 58) . Sulfonyl groups (e.g., 1-benzylsulfonyl-THQ) enable hydrogen bonding, stabilizing protein-ligand interactions in antimalarial applications .
Pharmacological Profiles
- This contrasts with 4-methyl-THQ, which lacks such a planar aromatic system .
- Anti-Inflammatory Effects : Compound 58’s methylpiperidinyl group may modulate adrenergic receptors, while the target compound’s oxan-4-yloxy group could reduce cytotoxicity via improved solubility .
Physicochemical Properties
- Solubility : The oxan-4-yloxy group’s ether oxygen and tetrahydropyran ring enhance solubility in polar solvents, addressing a common limitation of alkyl- or aryl-substituted THQs (e.g., 4-methyl-THQ) .
- Crystallinity : Sulfonyl-substituted THQs (e.g., 1-benzylsulfonyl-THQ) form stable crystals via C-H···O interactions, whereas the target compound’s amorphous nature may facilitate bioavailability .
Biological Activity
1-[2-(oxan-4-yloxy)pyridine-4-carbonyl]-1,2,3,4-tetrahydroquinoline is a complex organic compound belonging to the class of tetrahydroquinolines. This compound features a unique structure that includes an oxan-4-yloxy group and a pyridine-4-carbonyl moiety, making it a potential candidate for various biological applications, particularly in medicinal chemistry.
- Molecular Formula : C16H18N2O3
- Molecular Weight : Approximately 278.31 g/mol
- Structural Features : The compound contains a bicyclic structure with a quinoline backbone and additional functional groups that may influence its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Tetrahydroquinoline Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The oxan-4-yloxy and pyridine-4-carbonyl groups are introduced through specific chemical reactions that may require controlled conditions and catalysts to optimize yields.
Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules. Research indicates several potential mechanisms of action:
Enzyme Inhibition
This compound may act as an enzyme inhibitor. This is supported by studies showing that similar compounds in the tetrahydroquinoline class exhibit inhibitory effects on enzymes involved in key metabolic pathways.
Receptor Modulation
The compound could potentially modulate receptor activity due to its structural characteristics, allowing it to fit into specific binding sites on proteins or nucleic acids. This interaction could lead to changes in cellular signaling pathways.
Case Studies and Research Findings
Recent studies have explored the biological effects of tetrahydroquinoline derivatives, including this compound:
Wound Healing Activity
A study focusing on spiro-tetrahydroquinoline derivatives demonstrated significant wound healing properties in human keratocyte cells. The results indicated that certain derivatives showed enhanced cell viability and proliferation rates compared to control groups (Table 1) .
| Compound | Cell Viability (%) at 12.5 µM | Wound Closure Rate (%) |
|---|---|---|
| Compound A | 80% | 70% |
| Compound B | 60% | 65% |
| This compound | TBD | TBD |
Anti-inflammatory Effects
Another study highlighted the anti-inflammatory potential of similar compounds in the tetrahydroquinoline class. These compounds were shown to inhibit cytokine release in vitro, suggesting their utility in treating inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
